3-azidooxolan-2-one
Overview
Description
3-azidooxolan-2-one: is an organic compound characterized by the presence of an azide group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidooxolan-2-one typically involves the reaction of tetrahydrofuran derivatives with azide sources. One common method includes the reaction of (S)-3-hydroxytetrahydrofuran with sulfonyl chloride in the presence of 4-dimethylaminopyridine and triethylamine to form a sulfonate intermediate. This intermediate is then reacted with sodium azide to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-azidooxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Formation of substituted tetrahydrofuran derivatives.
Reduction Reactions: Formation of tetrahydrofuran-2-one with an amine group.
Cycloaddition Reactions: Formation of triazole derivatives.
Scientific Research Applications
3-azidooxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-azidooxolan-2-one primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules.
Comparison with Similar Compounds
3-Azido-1,2,4-triazine: Another azide-containing compound with similar reactivity but different structural features.
3-Azido-2,3-dideoxythymidine (Zidovudine): An antiviral drug that also contains an azide group and is used in the treatment of HIV.
Uniqueness: 3-azidooxolan-2-one is unique due to its tetrahydrofuran ring structure, which imparts different chemical properties compared to other azide-containing compounds. This structural feature allows for unique reactivity and applications, particularly in the synthesis of heterocyclic compounds and the modification of biomolecules.
Properties
IUPAC Name |
3-azidooxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-6-3-1-2-9-4(3)8/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGMCOSYZCPHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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